tert-Butyl 2-(triphenylphosphoranylidene)acetate

Catalog No.
S665021
CAS No.
35000-38-5
M.F
C24H25O2P
M. Wt
376.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyl 2-(triphenylphosphoranylidene)acetate

CAS Number

35000-38-5

Product Name

tert-Butyl 2-(triphenylphosphoranylidene)acetate

IUPAC Name

tert-butyl 2-(triphenyl-λ5-phosphanylidene)acetate

Molecular Formula

C24H25O2P

Molecular Weight

376.4 g/mol

InChI

InChI=1S/C24H25O2P/c1-24(2,3)26-23(25)19-27(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22/h4-19H,1-3H3

InChI Key

ZWZUFQPXYVYAFO-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)C=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

CC(C)(C)OC(=O)C=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3

Synthesis of Aldose Reductase Inhibitors, Podophyllotoxin Derivative, and Tautomycin

Molecular Structure Analysis

The key feature of tert-Butyl 2-(triphenylphosphoranylidene)acetate is the presence of a triphenylphosphonium ylide (Ph3P=CH-) moiety. This ylide possesses a negative charge on the carbon atom adjacent to the positively charged phosphorus atom, making it a strong nucleophile that can attack electrophilic centers []. The tert-butyl group (C(CH3)3) provides steric hindrance and stability to the molecule [].


Chemical Reactions Analysis

This compound is involved in various reactions in organic synthesis. Here are some notable examples:

  • Wittig Reaction: This is the most prominent application of tert-Butyl 2-(triphenylphosphoranylidene)acetate. It reacts with aldehydes and ketones to form alkenes through a [2+2] cycloaddition followed by rearrangement.
Ph3P=CHCO2C(CH3)3 + RCHO  → RCH=CHPh + (C6H5)3PO + CO2 + C(CH3)3     (Eq. 1) []
  • Horner-Wadsworth-Emmons (HWE) Reaction

    Similar to the Wittig reaction, this reaction also forms alkenes but uses stabilized phosphoranes like tert-Butyl 2-(triphenylphosphoranylidene)acetate. The reaction offers advantages like milder conditions and compatibility with certain functional groups.

  • Phosphorylation Reactions

    The triphenylphosphine group can be displaced by nucleophiles, allowing the introduction of various functionalities onto the molecule.

Physical and Chemical Properties

  • Melting point: 112-114 °C []
  • Boiling point: Decomposes above 200 °C []
  • Solubility: Soluble in common organic solvents like dichloromethane, chloroform, and THF []
  • Stability: Air-stable, but moisture sensitive []

In the Wittig reaction, the ylide of tert-Butyl 2-(triphenylphosphoranylidene)acetate acts as a nucleophile and attacks the carbonyl carbon of the aldehyde or ketone. This forms a four-membered oxaphosphetane intermediate. Subsequent rearrangement leads to the desired alkene, triphenylphosphine oxide, carbon dioxide, and tert-butanol [].

XLogP3

5

GHS Hazard Statements

H301: Toxic if swallowed [Danger Acute toxicity, oral];
H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H373 **: Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H411: Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Pictograms

Health Hazard Environmental Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Other CAS

35000-38-5

Wikipedia

Tert-Butyl(triphenylphosphoranylidene)acetate

Dates

Modify: 2023-08-15
Nguyen et al. Analysis of the eukaryotic prenylome by isoprenoid affinity tagging Nature Chemical Biology, doi: 10.1038/nchembio.149, published online 15 February 2009 http://www.nature.com/naturechemicalbiology

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